

Eupalinolide K: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B10818669

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This technical guide provides an in-depth overview of **Eupalinolide K**, a sesquiterpene lactone with potential applications in oncology research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological activity, and mechanism of action.

Core Compound Data

Eupalinolide K is a natural product isolated from *Eupatorium lindleyanum*. Key identifying information and physical properties are summarized below.

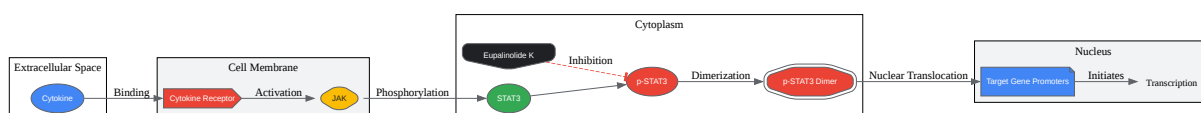
Property	Value	Citation(s)
CAS Number	108657-10-9	[1][2][3]
Molecular Formula	C ₂₀ H ₂₆ O ₆	[1][2]
Molecular Weight	362.42 g/mol	[1][2][3]
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C	[1]

Biological Activity and Mechanism of Action

Eupalinolide K has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1][4] STAT3 is a key signaling molecule that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor initiation, progression, and immune evasion. The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

Eupalinolide K is also classified as a Michael reaction acceptor (MRA), a characteristic that is common to many biologically active compounds.[1][4] While detailed mechanistic studies specifically on **Eupalinolide K** are limited in the available literature, research on closely related compounds from the same plant, such as Eupalinolide J, provides significant insights into its potential mechanism of action. Studies on Eupalinolide J have shown that it suppresses the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest.[2] It is plausible that **Eupalinolide K** shares a similar mechanism of action due to its structural similarity.

The STAT3 signaling pathway is a critical regulator of cellular processes. The diagram below illustrates the canonical STAT3 signaling pathway, which is the target of **Eupalinolide K**.



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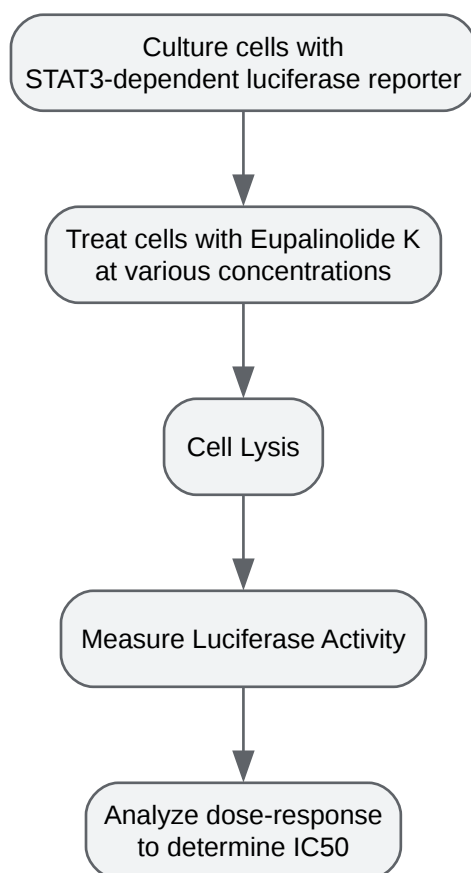
STAT3 Signaling Pathway and Inhibition by **Eupalinolide K**.

Experimental Protocols

Detailed experimental protocols focusing specifically on **Eupalinolide K** are not extensively documented in publicly available literature. However, based on studies of related compounds and general methodologies for assessing STAT3 inhibitors, the following experimental workflows can be proposed.

Screening for STAT3 Inhibition

A common method to screen for STAT3 inhibitors involves a STAT3-dependent reporter gene assay.



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Workflow for STAT3 Inhibition Screening.

Cell Viability and Proliferation Assays

To assess the cytotoxic and anti-proliferative effects of **Eupalinolide K** on cancer cell lines, standard assays such as MTT or CCK-8 can be employed.

Assay Type	Experimental Protocol Outline
MTT/CCK-8 Assay	1. Seed cancer cells in 96-well plates and allow them to adhere overnight.2. Treat cells with varying concentrations of Eupalinolide K for 24, 48, and 72 hours.3. Add MTT or CCK-8 reagent to each well and incubate for the recommended time.4. Measure the absorbance at the appropriate wavelength to determine cell viability.
Colony Formation Assay	1. Seed a low density of cancer cells in 6-well plates.2. Treat with Eupalinolide K for a specified period.3. Culture the cells for 1-2 weeks until visible colonies form.4. Fix, stain, and count the colonies to assess long-term proliferative capacity.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a standard technique to investigate whether **Eupalinolide K** induces apoptosis or causes cell cycle arrest.

Analysis Type	Experimental Protocol Outline
Apoptosis Assay	1. Treat cancer cells with Eupalinolide K for a defined period.2. Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI).3. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis	1. Treat cells with Eupalinolide K.2. Harvest, fix, and stain the cells with a DNA-intercalating dye such as PI.3. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion

Eupalinolide K is a promising natural compound with potential as a STAT3 inhibitor for cancer research and therapy. While further detailed studies are required to fully elucidate its specific molecular interactions and therapeutic potential, the existing data on **Eupalinolide K** and related sesquiterpene lactones provide a strong foundation for future investigations. The protocols and pathways outlined in this guide offer a framework for researchers to explore the anti-cancer properties of this compound.

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